molecular formula C8H6F2 B1370312 2,5-Difluorostyrene CAS No. 305371-97-5

2,5-Difluorostyrene

Cat. No.: B1370312
CAS No.: 305371-97-5
M. Wt: 140.13 g/mol
InChI Key: DSIWLDCXHHMNQL-UHFFFAOYSA-N
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Description

2,5-Difluorostyrene is an organic compound with the molecular formula C8H6F2 It is a derivative of styrene, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Difluorostyrene can be synthesized through several methods. One common approach involves the reaction of 2,5-difluorobenzaldehyde with triphenylphosphine and sodium chlorodifluoroacetate in an anhydrous solvent like diglyme. The reaction mixture is heated and stirred under nitrogen atmosphere, followed by distillation to obtain the product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluorostyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Addition Reactions: Reagents like HF and KF in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Photoredox Reactions: Catalysts like 9-phenylacridine and thiols under visible light.

Major Products:

    Addition Reactions: 2,2,2-Trifluoroethylarenes.

    Photoredox Reactions: Difluorinated sulfides.

Mechanism of Action

The mechanism by which 2,5-difluorostyrene exerts its effects involves the formation of reactive intermediates, such as fluoroalkyl radicals, during photoredox reactions. These radicals can participate in various chemical transformations, leading to the formation of new compounds with desired properties . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

  • 2,4-Difluorostyrene
  • 2,6-Difluorostyrene
  • 3,5-Difluorostyrene

Comparison: 2,5-Difluorostyrene is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and the types of reactions it can undergo. For instance, the 2,5-substitution pattern can lead to different electronic effects compared to other difluorostyrenes, affecting the compound’s behavior in addition and photoredox reactions .

Properties

IUPAC Name

2-ethenyl-1,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIWLDCXHHMNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619144
Record name 2-Ethenyl-1,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305371-97-5
Record name 2-Ethenyl-1,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of methyltriphenylphosphonium bromide (26.4 g, 73.9 mmol) in tetrahydrofuran (350 mL) at 0° C. was added nBuLi (2.5M in hexane, 29.6 mL, 73.9 mmol). After addition was complete, the reaction was stirred at 0° C. for 10 min. To this was added 2,5-difluorobenzaldehyde (5.35 mL, 49.3 mmol). The ice bath was removed, and stirring continued for 1 h. The reaction was quenched by addition of saturated ammonium chloride. The reaction was poured into ether, washed with water (3×), then brine, dried over magnesium sulfate, and concentrated. Column chromatography (2.5% EtOAc/Hex) gave 2.1 g (30%) as a colorless oil. 1H NMR (CDCl3) Shift: 7.20 (ddd, J=9.2, 5.9, 3.2 Hz, 1H), 7.02 (td, J=9.3, 4.6 Hz, 1H), 6.90-6.97 (m, 1H), 6.86 (dd, J=17.7, 11.3 Hz, 1H), 5.84 (d, J=17.7 Hz, 1H), 5.45 (d, J=11.0 Hz, 1H). 13C NMR (CDCl3) Shift: 158.6, 156.3, 128.6, 126.8, 117.6, 116.8, 115.6, 113.0. 19F NMR (CDCl3) Shift: −120.17-119.46 (m, 1F), −125.20 (d, J=17.3 Hz, 1F).
Name
Quantity
29.6 mL
Type
reactant
Reaction Step One
Quantity
5.35 mL
Type
reactant
Reaction Step Two
[Compound]
Name
1F
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1F
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
26.4 g
Type
catalyst
Reaction Step Five
Quantity
350 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of poly-2,5-difluorostyrene influence its molecular motion?

A1: The research paper "Molecular motion in poly-2,5-difluorostyrene determined by nuclear magnetic resonance" [] utilizes NMR to investigate the molecular motions present within poly-2,5-difluorostyrene. While the abstract doesn't provide specific details on the findings, it highlights the use of NMR as a tool to understand how the structure of this polymer, including the presence of the fluorine atoms, impacts its flexibility and movement at a molecular level. This information is crucial for predicting the polymer's physical properties and potential applications.

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